molecular formula C18H17N5O4S B2917287 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034511-62-9

3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2917287
CAS No.: 2034511-62-9
M. Wt: 399.43
InChI Key: NYPMKSOMNSLBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a benzo[d]oxazole core fused with a sulfonamide group at position 3. The structure is further modified by a methylene-linked 1-methyl-3-(pyridin-3-yl)-1H-pyrazole moiety.

Properties

IUPAC Name

3-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-16-9-14(5-6-17(16)27-18(22)24)28(25,26)20-11-13-8-15(21-23(13)2)12-4-3-7-19-10-12/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPMKSOMNSLBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives with heterocyclic substitutions. Below is a structural and functional comparison with analogs identified in the evidence:

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Heterocyclic Substituent(s) Key Modifications
3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole-sulfonamide 1-methyl-3-(pyridin-3-yl)-1H-pyrazole (methylene-linked) Pyridine at pyrazole position 3; fused oxazole ring system
4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide Benzene-sulfonamide 3-methyl-5-oxo-pyrazole Pyrazole directly linked to benzene; lacks fused oxazole and pyridine
4-Amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide Benzene-sulfonamide 3-methyl-1-phenyl-pyrazole Phenyl substitution on pyrazole; no pyridine or fused oxazole
4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide Benzene-sulfonamide 3,4-dimethyl-isoxazole Isoxazole instead of pyrazole; lacks fused heterocyclic systems

Key Structural Differences and Implications

Heterocyclic Diversity: The target compound’s pyridine-pyrazole system (vs. phenyl-pyrazole in or isoxazole in ) may enhance π-π stacking interactions in biological targets. Pyridine’s nitrogen could also improve solubility or act as a hydrogen-bond acceptor.

Substituent Positioning :

  • The methylene linker between the pyrazole and sulfonamide groups in the target compound provides spatial flexibility, contrasting with direct heterocycle-sulfonamide bonds in simpler analogs . This could influence pharmacokinetic properties like membrane permeability.

This may affect ionization state and bioavailability .

Research Findings and Limitations

While the provided evidence lacks direct biological or physicochemical data for the target compound, inferences can be drawn from structural analogs:

  • Solubility : Pyridine-containing derivatives often exhibit higher aqueous solubility than purely aromatic analogs (e.g., phenyl-pyrazole in ), which is critical for oral bioavailability .
  • Metabolic Stability: The fused oxazole ring may reduce susceptibility to cytochrome P450 oxidation compared to non-fused systems .
  • Synthetic Accessibility : The multi-heterocyclic architecture of the target compound likely requires more complex synthetic routes (e.g., Suzuki coupling for pyridine introduction) compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.